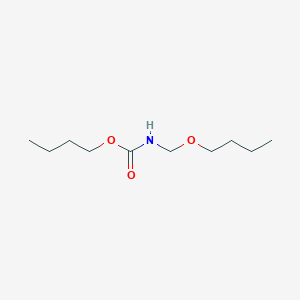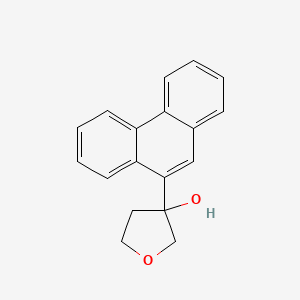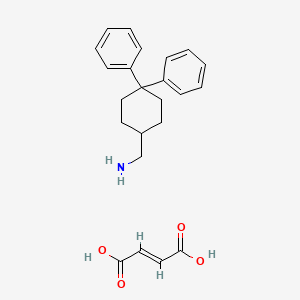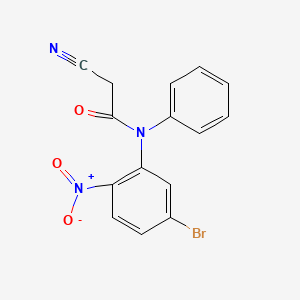
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to a fluorine atom, two methyl groups, and a trimethylphenyl group
Preparation Methods
The synthesis of 1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine typically involves the reaction of 1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine with a fluorinating agent. One common method is the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent under mild conditions. The reaction proceeds smoothly to yield the desired product with high selectivity and yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common reagents used in these reactions include halides, alkoxides, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the development of new biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine involves its interaction with specific molecular targets. The fluorine atom imparts unique electronic properties to the compound, enhancing its reactivity and stability. The silicon atom can form strong bonds with various substrates, facilitating its use in diverse chemical reactions. The trimethylphenyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine can be compared with other similar compounds, such as:
1,1-Dimethyl-N-(2,4,6-trimethylphenyl)silanamine: Lacks the fluorine atom, resulting in different reactivity and properties.
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silane: Similar structure but without the amine group, leading to different chemical behavior.
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanol: Contains a hydroxyl group instead of the amine group, affecting its reactivity and applications.
Properties
CAS No. |
65768-31-2 |
|---|---|
Molecular Formula |
C11H18FNSi |
Molecular Weight |
211.35 g/mol |
IUPAC Name |
N-[fluoro(dimethyl)silyl]-2,4,6-trimethylaniline |
InChI |
InChI=1S/C11H18FNSi/c1-8-6-9(2)11(10(3)7-8)13-14(4,5)12/h6-7,13H,1-5H3 |
InChI Key |
DRTXIJFJABGPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N[Si](C)(C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
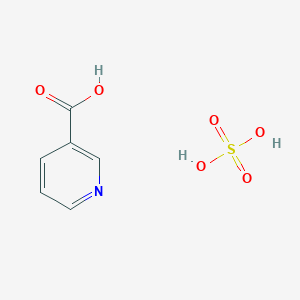
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
